3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine

Description

Historical Context and Development of Oxadiazole Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger through reactions involving amidoximes and acyl chlorides. Early studies focused on its photochemical rearrangements and limited biological applications until the mid-20th century, when oxolamine—a 1,2,4-oxadiazole derivative—emerged as a cough suppressant. The introduction of fluorine-containing groups, such as trifluoromethyl (-CF₃), marked a turning point in the 1980s. Fluorination enhanced metabolic stability and lipophilicity, critical for optimizing pharmacokinetic profiles.

Recent advances in synthetic methodologies, including microwave-assisted cyclization and flow chemistry, have streamlined the production of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine derivatives. For example, cyclodehydration of trifluoromethyl-substituted amidoximes with activated carboxylic acids now achieves yields exceeding 80% under optimized conditions.

Nomenclature and Classification within Heterocyclic Chemistry

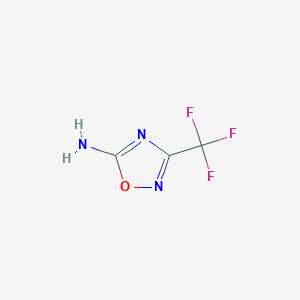

The IUPAC name This compound reflects its substitution pattern:

- Position 3 : Trifluoromethyl group (-CF₃)

- Position 5 : Primary amine (-NH₂)

Its molecular formula, C₃H₂F₃N₃O , corresponds to a molar mass of 153.06 g/mol. The SMILES notation C1(=NOC(=N1)N)C(F)(F)F delineates the oxadiazole ring (N-O-N linkage) with substituents.

As a 1,2,4-oxadiazole , it belongs to a class of nitrogen-oxygen heterocycles distinguished by low aromaticity (index ~39–48). This property facilitates ring-opening reactions and functionalization at electrophilic carbon centers (C3 and C5). The trifluoromethyl group further polarizes the ring, enhancing reactivity toward nucleophilic agents.

Significance in Medicinal Chemistry Research

The compound’s bioisosteric equivalence to esters and amides makes it a strategic pharmacophore. Key applications include:

Antimicrobial Agents

Derivatives inhibit bacterial enzymes involved in cell wall synthesis. For instance, 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine (CAS: 910442-24-9) exhibits moderate activity against Staphylococcus aureus (MIC: 12.5 µg/mL).

Current Research Landscape and Perspectives

Recent studies emphasize This compound as a building block for advanced materials:

Ongoing challenges include optimizing synthetic scalability and reducing reliance on toxic solvents like DMF. Advances in electrochemical synthesis and photoredox catalysis promise greener routes.

Properties

IUPAC Name |

3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N3O/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJOXFKBHBRFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NOC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35488-61-0 | |

| Record name | 3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Hydroxyamidines with Trifluoroacetyl Halides or Anhydrides

- Starting materials: Hydroxyamidine compounds (general formula II) and trifluoroacetyl derivatives such as trifluoroacetyl chloride (TFACI), trifluoroacetic anhydride (TFAA), or trifluoroacetyl fluoride (TFAF).

- Mechanism: The hydroxy group of the amidoxime is first acylated by the trifluoroacetyl reagent, forming an O-trifluoroacetyl amidoxime intermediate.

- Ring closure: The intermediate undergoes intramolecular cyclization with the elimination of water, forming the 1,2,4-oxadiazole ring.

- Conditions: The cyclization often requires heating and sometimes the presence of dehydrating agents such as phosphorus pentoxide (P2O5) at elevated temperatures (200–300°C) or can proceed in the presence of excess trifluoroacetyl halide without additional dehydrating agents.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Hydroxyamidine + TFAA or TFACI | O-trifluoroacetyl amidoxime intermediate |

| 2 | Heating (with/without P2O5) | Cyclization to this compound |

- Notes: TFAA is preferred for laboratory-scale synthesis due to its liquid state and moderate volatility, facilitating handling.

Solvent and Reaction Medium

- The reaction can be conducted in the absence of additional solvents (neat conditions) or in organic solvents such as toluene.

- Solvent choice affects yield and reaction rate; toluene is often preferred for better yields.

- Excess trifluoroacetyl reagent ensures complete conversion of amidoximes.

Data Table Summarizing Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Hydroxyamidine derivative | Prepared from corresponding amidines |

| Acylating agent | Trifluoroacetic anhydride (TFAA), trifluoroacetyl chloride (TFACI) | TFAA preferred for lab scale |

| Solvent | Toluene or neat (no solvent) | Toluene improves yield |

| Temperature | 100–300°C | Higher temps (200–300°C) with P2O5 |

| Reaction time | Several hours (e.g., 12 h) | Dependent on temperature and reagents |

| Dehydrating agent | Phosphorus pentoxide (optional) | Required if no excess trifluoroacetyl halide |

| Yield | Moderate to high (varies by conditions) | Up to ~70-80% reported in literature |

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Substituent Variations in 1,2,4-Oxadiazol-5-amine Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The -CF₃ group enhances thermal stability and bioactivity compared to bromophenyl (electron-deficient) or pyridinylmethyl (electron-rich) substituents .

- Biological Activity : Bromophenyl derivatives are primarily used as synthetic intermediates, while CF₃-containing analogues show direct pesticidal activity .

Heterocyclic Core Modifications

Table 2: Comparison with Benzoxazole and Triazole Analogues

Key Observations :

- Aromaticity and Stability : 1,2,4-Oxadiazoles exhibit higher thermal stability than benzoxazoles due to stronger aromaticity .

- Hydrogen Bonding : Triazole derivatives (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) form stronger intermolecular interactions, enhancing crystallinity .

Bicyclic and Coplanar Derivatives

Coplanar bicyclic compounds combining 1,2,4-oxadiazole with triazole (e.g., 3-(5-amino-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-amine) demonstrate superior energetic performance. Nitramino-functionalized derivatives achieve detonation velocities (~9053 m/s) comparable to RDX while maintaining moderate sensitivity .

Table 3: Pesticidal and Diuretic Profiles

Key Observations :

- Pesticides : CF₃-oxadiazole derivatives (e.g., compound U7) outperform flufenerim in AChE inhibition .

- Diuretics : Oxadiazol-3-amine analogues mimic amiloride’s efficacy but lack activity in aryl-substituted variants .

Physicochemical and Energetic Properties

Table 4: Thermal and Detonation Properties

Key Observations :

- Thermal Stability: CF₃ substitution improves decomposition temperatures (e.g., >150°C for nitramino salts vs. 117°C for trinitromethyl derivatives) .

- Safety Profile: Coplanar bicyclic structures reduce sensitivity compared to monomeric oxadiazoles .

Biological Activity

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound allows for significant interactions with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective binding to enzymes and receptors. The oxadiazole ring contributes to the compound's ability to form hydrogen bonds, which is crucial for its biological activity.

The mechanism of action involves several key interactions:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which prevents substrate access and subsequent catalytic activity. Notably, it interacts with cytochrome P450 enzymes, altering metabolic pathways.

- Cell Signaling Modulation : this compound modulates cell signaling pathways involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It shows cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colorectal) | 10.5 |

| HeLa (Cervix) | 12.0 |

| MCF-7 (Breast) | 8.0 |

In these studies, the compound induced apoptosis in cancer cells through the activation of p53 pathways and increased caspase-3 cleavage .

Study on Antiproliferative Activity

A study explored a library of oxadiazole derivatives including this compound. The results indicated that this compound exhibited significant antiproliferative activity against human tumor cell lines such as HCT-116 and HeLa. Molecular docking studies revealed interactions with topoisomerase I, suggesting a novel mechanism for its anticancer effects .

Research on Antimalarial Activity

Another study investigated novel analogues of astemizole based on the oxadiazole framework. The analogues demonstrated multi-stage antiplasmodium activity in a Plasmodium berghei mouse malaria infection model. Notably, the analogues derived from this compound showed low resistance indices compared to existing antimalarial drugs .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹⁹F NMR confirms the presence and electronic environment of the trifluoromethyl group. ¹H/¹³C NMR resolves the oxadiazole ring protons and amine group .

- X-ray Crystallography : Determines precise molecular geometry and hydrogen-bonding patterns (e.g., amine interactions with adjacent heteroatoms) .

- DSC/TGA : Assess thermal stability and decomposition profiles, critical for applications in energetic materials .

How does the electron-withdrawing trifluoromethyl group influence the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Question

The -CF₃ group increases the electrophilicity of the oxadiazole ring, enhancing susceptibility to nucleophilic attack at the C5 position. Computational studies (DFT) reveal:

- Electron Density Reduction : The -CF₃ group decreases electron density at C5, facilitating SNAr reactions with amines or thiols .

- Steric Effects : Despite its electron-withdrawing nature, the -CF₃ group’s steric bulk may hinder reactions at adjacent positions. Kinetic studies using Hammett plots are recommended to quantify substituent effects .

What computational methods are used to predict the stability and electronic properties of this oxadiazole derivative?

Advanced Research Question

- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps, electrostatic potentials, and bond dissociation energies (BDEs) to predict stability and reactivity .

- Molecular Dynamics (MD) : Simulates interactions in solvent environments or protein binding pockets, relevant for drug design .

- Crystal Packing Analysis : Tools like Mercury (CCDC) analyze intermolecular forces (e.g., π-stacking, hydrogen bonds) affecting crystallinity .

In drug discovery, how is this compound utilized as a building block for bioactive molecules, and what pharmacological targets are explored?

Application-Focused Question

The oxadiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Applications include:

- Anticancer Agents : Derivatives inhibit kinase pathways (e.g., EGFR, VEGFR) by mimicking ATP-binding motifs .

- Antimicrobials : The -CF₃ group enhances membrane permeability, targeting bacterial topoisomerases or fungal cytochrome P450 .

Methodological Note : Structure-activity relationship (SAR) studies via substituent variation at C3 and C5 positions are critical .

What strategies are employed to resolve contradictions in reported synthetic yields or spectroscopic data across different studies?

Advanced Research Question

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates rigorously .

- Cross-Validation : Use multiple techniques (e.g., HRMS + XRD) to confirm molecular identity when NMR data conflicts arise .

- Meta-Analysis : Compare kinetic data (e.g., activation energies) across studies to identify outliers caused by unaccounted variables (e.g., trace moisture) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.